(5-Aminopentyl)bis(2-methoxyethyl)amine
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Overview
Description
N’,N’-bis(2-methoxyethyl)pentane-1,5-diamine is an organic compound with the molecular formula C11H26N2O2 and a molecular weight of 218.341 g/mol. This compound is commonly used as a ligand in coordination chemistry and in the production of various organic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-bis(2-methoxyethyl)pentane-1,5-diamine typically involves the reaction of pentane-1,5-diamine with 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of N’,N’-bis(2-methoxyethyl)pentane-1,5-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’,N’-bis(2-methoxyethyl)pentane-1,5-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’,N’-bis(2-methoxyethyl)pentane-1,5-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’,N’-bis(2-methoxyethyl)pentane-1,5-diamine involves its ability to form stable complexes with metal ions. This property makes it useful in coordination chemistry and catalysis. The compound interacts with metal ions through its nitrogen atoms, forming chelates that can enhance the reactivity and stability of the metal center.
Comparison with Similar Compounds
Similar Compounds
Pentane-1,5-diamine: A simpler diamine with similar reactivity but lacks the methoxyethyl groups.
N,N’-dimethylethylenediamine: Another diamine with different substituents, leading to different chemical properties and applications.
Uniqueness
N’,N’-bis(2-methoxyethyl)pentane-1,5-diamine is unique due to its methoxyethyl groups, which enhance its solubility and reactivity compared to simpler diamines. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns.
Properties
IUPAC Name |
N',N'-bis(2-methoxyethyl)pentane-1,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2O2/c1-14-10-8-13(9-11-15-2)7-5-3-4-6-12/h3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVMHFMMRUVJNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCCCCN)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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